4-乙基-2-甲基-1-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

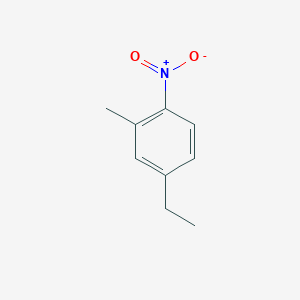

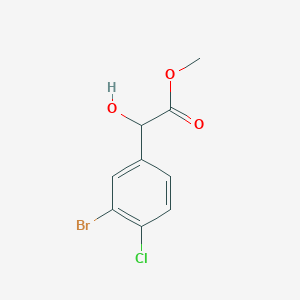

The compound 4-Ethyl-2-methyl-1-nitrobenzene is a nitro derivative of ethylmethylbenzene, which is a type of aromatic compound. This compound is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research. For instance, nitration reactions and the effects of substituents on benzene rings are common themes in the provided data.

Synthesis Analysis

The synthesis of nitroaromatic compounds typically involves nitration reactions. For example, the nitration of 4-ethyltoluene in acetic anhydride leads to the formation of diastereoisomers of nitrocyclohexadiene acetates, which upon rearomatization can yield nitrotoluenes . Although the exact synthesis of 4-Ethyl-2-methyl-1-nitrobenzene is not detailed, similar synthetic methods could be applied, such as electrophilic aromatic substitution.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds is characterized by the presence of nitro groups attached to a benzene ring, which can significantly affect the electronic distribution and reactivity of the molecule. For instance, the crystal structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene shows the benzene ring in a boat conformation, which is a result of the substituents' influence on the ring . The structure of 4-Ethyl-2-methyl-1-nitrobenzene would similarly be influenced by its ethyl, methyl, and nitro substituents.

Chemical Reactions Analysis

Nitroaromatic compounds participate in various chemical reactions, often facilitated by the nitro group. The nitro group is an electron-withdrawing group that can make the aromatic ring more susceptible to nucleophilic attack. For example, the synthesis of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate involves the reaction of a nitroaromatic compound with ethyl 4-hydroxybenzoate . The reactivity of 4-Ethyl-2-methyl-1-nitrobenzene would be expected to follow similar patterns, engaging in reactions typical for nitro-substituted aromatics.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are influenced by the presence of nitro groups. These groups can affect the boiling point, melting point, and density of the compound. For example, the crystal structures of various ethynylnitrobenzenes with different alkoxy chain lengths show diverse packing and intermolecular interactions, which would affect their physical properties . The properties of 4-Ethyl-2-methyl-1-nitrobenzene would be expected to be similar to those of other nitroaromatic compounds, with specific values determined by its unique substituents.

科学研究应用

电还原特性: 一项研究探讨了 1-乙基-4-硝基苯的电还原特性,发现其峰电位比硝基苯更负,扩散是还原的控制步骤。电流效率为 58%,4-乙基苯胺的产率为 43% (陈松,2005).

氢键相互作用: 另一项研究调查了乙酸乙酯与硝基苯二元溶液中的氢键相互作用。该研究使用 FTIR 光谱和理论计算来了解各种体系的稳定性,包括甲基/亚甲基氢与酯键氧之间的相互作用 (N. Karthick 等人,2018).

胺的光还原: 一项关于三乙胺在乙腈中光还原 4-取代硝基苯的研究表明,还原电位与自由基阴离子的超精细氮偶合常数以及 4-取代基的供体-受体特性相关 (E. Norambuena 等人,2004).

Pseudomonas sp. 的生物降解: 对 Pseudomonas spp. 生物降解 4-硝基甲苯的研究强调,4-硝基甲苯通过甲基的初始氧化降解,形成 4-硝基苄醇,然后转化为 4-硝基苯甲酸酯并进一步还原为 4-羟胺基苯甲酸酯 (B. Haigler,J. Spain,1993).

硝基化合物的氢化: 使用新型小规模反应量热仪与红外光谱和在线气体吸收测量相结合,对 Pd/碳催化剂上硝基苯和 4-硝基苯甲酸乙酯的氢化进行了研究 (F. Visentin 等人,2006).

使用相转移催化剂进行乙氧基化: 研究了在超声波辐照条件下使用苯基三乙基氯化铵作为相转移催化剂对对氯硝基苯进行乙氧基化,揭示了亲核取代反应的动力学 (王茂玲,V. Rajendran,2007).

作用机制

Target of Action

The primary target of 4-Ethyl-2-methyl-1-nitrobenzene is the benzene ring in the compound. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The mode of action of 4-Ethyl-2-methyl-1-nitrobenzene involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 4-Ethyl-2-methyl-1-nitrobenzene is the electrophilic aromatic substitution pathway. This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects include the formation of a substituted benzene ring .

Pharmacokinetics

It is known that the compound is used for pharmaceutical testing .

Result of Action

The result of the action of 4-Ethyl-2-methyl-1-nitrobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .

Action Environment

The action of 4-Ethyl-2-methyl-1-nitrobenzene can be influenced by various environmental factors. For instance, Friedel Crafts reactions, which could potentially occur with this compound, are hindered if the benzene ring is strongly deactivated . Therefore, the environment in which the reaction takes place can impact the efficacy and stability of 4-Ethyl-2-methyl-1-nitrobenzene.

安全和危害

未来方向

属性

IUPAC Name |

4-ethyl-2-methyl-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFWREBLPZKNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)

![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)

![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)